Product packaging for A-86929(Cat. No.:CAS No. 171961-95-8)

A-86929

Cat. No.: B1241790
CAS No.: 171961-95-8
M. Wt: 315.4 g/mol
InChI Key: REHAKLRYABHSQJ-KDOFPFPSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A-86929 is a potent and selective full agonist at the dopamine (DA) D1-like receptor, exhibiting over 400-fold selectivity for the D1 receptor over the D2 receptor in functional in vitro assays . Its high selectivity makes it a valuable research tool for investigating D1 receptor-mediated signaling pathways, which are implicated in motor control, cognition, and reward mechanisms . This compound has shown efficacy in preclinical models of Parkinson's disease, significantly improving disability scores and increasing locomotor activity in MPTP-lesioned marmosets . Research also explores its potential in modulating cognitive deficits and in managing cocaine addiction, where it was found to reduce self-administration in human studies . Furthermore, emerging research highlights the role of dopamine D1 receptors in various cancers, suggesting this compound could be used to probe anti-cancer effects related to the regulation of tumor cell proliferation, apoptosis, and migration . To overcome its chemical instability, the diacetate ester prodrug Adrogolide (ABT-431) was developed, which is rapidly converted to the active parent compound this compound in plasma with a half-life of less than one minute . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO2S B1241790 A-86929 CAS No. 171961-95-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

171961-95-8

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

(1S,10R)-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene-4,5-diol

InChI

InChI=1S/C18H21NO2S/c1-2-3-11-7-13-17(22-11)9-19-14-5-4-10-6-15(20)16(21)8-12(10)18(13)14/h6-8,14,18-21H,2-5,9H2,1H3/t14-,18+/m1/s1

InChI Key

REHAKLRYABHSQJ-KDOFPFPSSA-N

Isomeric SMILES

CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)O)O

Canonical SMILES

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)O

Synonyms

2-propyl-4,5,5a,6,7,11b-hexahydro-3-thia-5-azacyclopent-1-ena(c)phenanthrene-9,10-diol
4,5,5a,6,7,11b-hexahydro-2-propyl-3-thia-5-azacyclopent-1-ena(c)phenanthrene-9,10-diol
A 86929
A-86929

Origin of Product

United States

Molecular and Cellular Pharmacology of A 86929

Characterization of G Protein-Dependent Signaling Pathways Activated by A-86929

Dopamine (B1211576) D1 receptors are G protein-coupled receptors (GPCRs) that are canonically coupled to Gαs/olf proteins. nih.gov Activation of these G proteins by a ligand like this compound leads to the stimulation of adenylyl cyclase activity, a key step in initiating downstream signaling. nih.govebi.ac.uk

Adenylyl Cyclase Activation and Cyclic AMP Production

The primary G protein-dependent signaling pathway activated by D1 receptor stimulation is the activation of adenylyl cyclase. nih.govebi.ac.uk This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govebi.ac.uk Increased intracellular levels of cAMP are a hallmark of D1 receptor activation via Gαs/olf coupling. nih.govebi.ac.uk Studies have shown that this compound, as a D1 agonist, effectively stimulates adenylyl cyclase activity, leading to increased cAMP production. biorxiv.orgbiorxiv.org The prodrug ABT-431, upon conversion to this compound, also demonstrates high affinity and nanomolar potency at the Gαs pathway, consistent with its role as a D1 agonist. biorxiv.orgbiorxiv.org

Data Table: Potency of ABT-431 and this compound at D1 and D2 Receptors (Gαs pathway)

CompoundReceptorPathwayPotency (EC50)Efficacy (Emax)
ABT-431D1GαsNanomolarHigh
ABT-431D2G proteinLow MicromolarNot specified
This compound (-)D1G proteinMore potent than ABT-431More efficacious than ABT-431
This compound (+)D1G proteinLess potent than this compound (-)Less efficacious than this compound (-)
This compound (-)D2G proteinDid not affectDid not affect
This compound (+)D2G proteinDid not affectDid not affect

In the striatum, a brain region enriched in dopamine receptors, D1R-mediated cAMP signaling is notably dependent on a specific G protein subunit heterotrimer containing Gαolf/β2/γ7, which is associated with adenylyl cyclase type 5. frontiersin.org The levels of Gαolf can influence the efficacy of adenylyl cyclase activation by the D1 receptor. frontiersin.org

Downstream Effector Modulation

Following the increase in cAMP levels, several downstream effector molecules are activated. The most well-established effector is protein kinase A (PKA). nih.gov PKA can phosphorylate various substrates in different cellular compartments, regulating neuronal functions. nih.gov Additionally, cAMP can activate Exchange Protein Activated by cAMP (EPAC). nih.gov Further downstream signaling can involve the activation or inhibition of secondary effectors such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kilodaltons), ERK1/2, and PP2A (protein phosphatase 2A). nih.gov While the search results confirm that this compound activates the cAMP pathway, detailed information specifically on this compound's modulation of these specific downstream effectors was not extensively provided. However, D1R stimulation in general is known to engage these pathways. nih.gov

Elucidation of β-Arrestin-Dependent Signaling Pathways and Functional Selectivity of this compound

In addition to G protein-dependent signaling, D1 receptor activation can also engage β-arrestin-dependent pathways. nih.govnih.gov β-arrestins play roles in receptor desensitization, internalization, and can also act as scaffolds for other signaling molecules. nih.govnih.gov

β-Arrestin Recruitment and Receptor Internalization Mechanisms

Agonist binding to GPCRs, including the D1 receptor, can lead to receptor phosphorylation by protein kinases such as PKA and GRKs. nih.gov This phosphorylation promotes the recruitment of β-arrestins to the receptor. nih.gov β-arrestin binding can lead to desensitization of G protein signaling and subsequent internalization of the receptor, often through clathrin-mediated endocytosis. nih.gov Studies investigating this compound and its analogs have examined their ability to promote β-arrestin recruitment and D1 receptor internalization. biorxiv.orgbiorxiv.orgacs.orgresearchgate.netnih.govbiorxiv.org While this compound activates the G protein pathway with high potency, its potency at the β-arrestin pathway appears to be lower. biorxiv.orgbiorxiv.orgacs.org Some this compound analogs have been screened for their ability to selectively activate the β-arrestin pathway, but most have shown G protein bias. biorxiv.orgacs.orgresearchgate.netnih.govbiorxiv.org

Data Table: Potency of ABT-431 and this compound at D1 and D2 Receptors (β-Arrestin pathway)

CompoundReceptorPathwayPotency (EC50)Efficacy (Emax)
ABT-431D1β-ArrestinLow MicromolarNot specified
ABT-431D2β-ArrestinLow MicromolarNot specified
This compound (-)D1β-ArrestinMore potent than ABT-431More efficacious than ABT-431
This compound (+)D1β-ArrestinLess potent than this compound (-)Less efficacious than this compound (-)
This compound (-)D2β-ArrestinEnhanced potency and efficacy compared to ABT-431Enhanced potency and efficacy compared to ABT-431
This compound (+)D2β-ArrestinDid not affectDid not affect

Some studies on this compound analogs have also revealed a corroborating pattern of bias activity in D1R internalization assays, where G protein-biased compounds failed to promote D1R internalization. researchgate.net

Investigation of Agonist Bias towards Specific Signaling Pathways

Functional selectivity, or biased agonism, occurs when a ligand preferentially activates one signaling pathway over another upon binding to the same receptor. nih.govbohrium.com For the D1 receptor, biased agonism can involve the differential activation of G protein-dependent signaling versus β-arrestin recruitment and signaling. nih.govbohrium.com Research using this compound as a core scaffold has aimed to identify novel D1R ligands with β-arrestin bias. biorxiv.orgacs.orgresearchgate.netnih.govbiorxiv.org However, most this compound analogs screened in these studies have shown G protein bias, meaning they preferentially activate G protein signaling over β-arrestin recruitment. biorxiv.orgacs.orgresearchgate.netnih.govbiorxiv.org Some small molecular probes derived from this compound fragments have displayed weak bias towards the β-arrestin pathway. acs.orgresearchgate.netnih.govbiorxiv.org The concept of biased agonism at the D1R is also being explored in relation to Gαs versus Gαolf signaling. nih.gov Identifying ligands with specific signaling bias at the D1 receptor is considered a strategy for developing novel therapeutics with potentially improved side effect profiles. nih.govbohrium.com

Comparative Analysis of this compound with Other Dopamine D1 Receptor Agonists and Antagonists

The pharmacological profile of this compound has been compared to other D1 receptor ligands to understand its specific interactions and downstream effects. While this compound is a high-affinity D1R catechol agonist, research has also explored non-catechol D1 agonists and their distinct properties. biorxiv.orgacs.org Other selective D1 receptor agonists studied include dihydrexidine, A-77636, and SKF 81297. psu.edunih.gov Antagonists like ecopipam (B1671091) have also been investigated for their selective D1-like receptor blocking effects. wikipedia.org

Differential Activation Profiles of Intracellular Signaling Cascades

Dopamine D1 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαs or Gαolf proteins, leading to the activation of the adenylyl cyclase/cAMP/PKA signaling cascade. nih.govnih.gov However, D1Rs can also engage other pathways, including those involving β-arrestin recruitment and ERK phosphorylation. nih.gov The specific signaling signature can vary depending on the cell type and physiological context. nih.gov

Studies comparing this compound and its prodrug ABT-431 with other D1 ligands have revealed differential activation profiles of these intracellular cascades. ABT-431, the prodrug of this compound, demonstrates high affinity and nanomolar potency at the Gαs pathway, consistent with previous findings. biorxiv.orgbiorxiv.org However, ABT-431 shows lower potency (low micromolar) at the β-arrestin pathway. biorxiv.org this compound itself is reported to be more potent than ABT-431 at D1Rs in vitro for both G protein and β-arrestin pathways, with the (-)-enantiomer being more potent than the (+)-enantiomer. biorxiv.org

Research exploring this compound analogs has indicated that most tested analogs were G protein biased, with none being exclusively β-arrestin-biased. biorxiv.orgacs.orgbiorxiv.orgresearchgate.netbiorxiv.org This suggests that while this compound effectively activates G protein signaling, its capacity to recruit β-arrestin might differ compared to other ligands or modified structures.

Other D1 receptor agonists exhibit varied signaling profiles. For example, some benzazepine-based catechol agonists like SKF-38393 and SKF-77434 have been identified as G protein-biased D1R agonists, showing high activity in cAMP production assays but no activity in β-arrestin recruitment assays. biorxiv.org In contrast, SKF-81297 appears to be a more balanced D1R agonist. biorxiv.org The concept of biased agonism highlights that different ligands can differentially activate downstream signaling pathways mediated by a single GPCR. nih.govresearchgate.net

The activation of D1 receptors can lead to ERK phosphorylation through both G protein-dependent (via cAMP/PKA) and G protein-independent (via β-arrestin) pathways, indicating potential crosstalk between these cascades. nih.gov

Methodologies for Agonist Bias Profiling in In Vitro Systems

Agonist bias profiling in in vitro systems is crucial for understanding the functional selectivity of D1 receptor ligands. These methodologies aim to quantify the differential activation of various signaling pathways by different agonists.

Common in vitro assays used for agonist bias profiling of D1 receptors include:

cAMP accumulation assays: These measure the activation of the Gαs/olf-adenylyl cyclase pathway, typically using methods like the GloSensor assay, which detects cAMP levels based on luminescence. biorxiv.orgbiorxiv.orgbiorxiv.org

β-arrestin recruitment assays: These assess the ability of an agonist to promote the translocation of β-arrestin to the activated receptor. Techniques such as Bioluminescence Resonance Energy Transfer (BRET) are employed for this purpose. biorxiv.orgbiorxiv.orgbiorxiv.org

Receptor internalization assays: These evaluate the agonist-induced endocytosis of the receptor, which is often linked to β-arrestin recruitment. bohrium.com

ERK phosphorylation assays: These measure the activation of the ERK signaling pathway, which can be downstream of both G protein and β-arrestin activation. nih.gov

By comparing the potency (EC50) and efficacy (Emax) of ligands in stimulating different signaling pathways, researchers can calculate bias factors using operational models to quantitatively assess functional selectivity. biorxiv.orgbiorxiv.org However, calculating bias factors can be challenging for strongly biased agonists that show minimal or no activity in certain pathways. biorxiv.org

Studies involving this compound and its analogs have utilized cell-based screening assays in systems like HEK-293 cells expressing D1 and D2 receptors to evaluate G protein versus β-arrestin recruitment activity. biorxiv.orgbiorxiv.org These studies systematically investigate the impact of structural modifications on the signaling bias of this compound derivatives. biorxiv.orgbiorxiv.org

Interactive Data Table: In Vitro Signaling Data for Selected D1 Receptor Ligands (Illustrative Example based on search results)

CompoundTarget ReceptorSignaling PathwayPotency (EC50)Efficacy (Emax)Bias vs. Dopamine (Qualitative)Source Snippet
DopamineD1RGαs/cAMPReference100%Balanced biorxiv.orgbiorxiv.org
DopamineD1Rβ-arrestinReference100%Balanced biorxiv.orgbiorxiv.org
ABT-431D1RGαs/cAMPNanomolarHighG protein biased biorxiv.orgbiorxiv.org
ABT-431D1Rβ-arrestinLow MicromolarLowG protein biased biorxiv.orgbiorxiv.org
This compound (-)D1RG proteinMore potent-- biorxiv.org
This compound (-)D1Rβ-arrestinMore potent-- biorxiv.org
SKF-38393D1RcAMP-High PartialG protein biased biorxiv.org
SKF-38393D1Rβ-arrestinInactive0%G protein biased biorxiv.org
SKF-81297D1RcAMP-FullBalanced biorxiv.org
SKF-81297D1Rβ-arrestin-FullBalanced biorxiv.org

Structure Activity Relationship Sar and Structure Functional Selectivity Relationship Sfsr Studies of A 86929 Analogs

Rational Design and Synthetic Strategies for A-86929 Derivatives and Core Scaffolds

Rational design and synthetic strategies for this compound derivatives often involve making systematic substitutions on different regions of the this compound scaffold, such as the thiophene (B33073) or the nitrogen center. biorxiv.orgacademictree.org The goal is to create analogs with altered functional selectivity profiles. researchgate.net Previously synthesized analogs of this compound have been generated and tested for their in vitro activity. biorxiv.orgbiorxiv.org Additionally, various catechol aryl fragments and smaller molecular probes have been designed and synthesized to mimic interactions within the dopamine (B1211576) receptor binding pocket and investigate their importance for G protein or arrestin activity. biorxiv.orgbiorxiv.orgacs.orgbiorxiv.org

Impact of Specific Structural Modifications on Dopamine D1 Receptor Binding and Selectivity

This compound is known to be over 400 times more selective for dopamine D1 than D2 receptors in in vitro functional assays. researchgate.netnih.gov Structural modifications to the this compound scaffold can significantly impact its potency and efficacy at dopamine D1 and D2 receptors. For instance, replacing the propyl group at the R1 position on the thiophene ring of this compound with smaller groups like hydrogen or bromine has been shown to enhance potency and efficacy at both D1 and D2 receptors compared to ABT-431. biorxiv.orgbiorxiv.orgbiorxiv.org Compared specifically to this compound, these substitutions enhanced potency and efficacy at the D1 receptor but primarily only potency at the D2 G protein pathway. biorxiv.orgbiorxiv.org

Elucidation of Chemical Motifs Governing G Protein and β-Arrestin Signaling Bias

A significant focus of SFSR studies on this compound analogs is to identify chemical motifs responsible for biased activity towards either G protein or β-arrestin signaling at both D1 and D2 receptors. biorxiv.orgbiorxiv.orgresearchgate.netacs.org While most this compound analogs screened have been G protein-biased, none have been exclusively arrestin-biased. biorxiv.orgbiorxiv.orgresearchgate.netnih.govacs.orgpatsnap.com Some small molecular probes have displayed weak bias towards the β-arrestin pathway. biorxiv.orgnih.govacs.orgbiorxiv.org Continued in-depth SFSR studies, combined with structure determination, molecular modeling, and mutagenesis, are expected to facilitate the discovery of potent and efficacious arrestin-biased dopamine receptor ligands. biorxiv.orgnih.govacs.orgpatsnap.com

Analysis of Enantiomeric Effects on Receptor Activity and Pathway Preference

Studies have revealed enantiomeric differences in the activity of this compound. The (-)-enantiomer of this compound has been found to be more potent than the (+)-enantiomer at both G protein and β-arrestin pathways at D1 receptors in vitro. acs.orgbiorxiv.orgbiorxiv.org At D2 receptors, while both enantiomers did not significantly affect the G protein pathway, the (-)-enantiomer enhanced potency and efficacy at the β-arrestin pathway compared to ABT-431. biorxiv.orgbiorxiv.orgbiorxiv.org

Role of Substitutions at Key Positions (e.g., R1 position) in Modulating Receptor Response

Substitutions at the R1 position of this compound have been shown to modulate receptor response and signaling bias. biorxiv.orgbiorxiv.orgbiorxiv.org As mentioned earlier, replacing the propyl group at the R1 position with hydrogen or bromine enhanced potency and efficacy at both D1 and D2 receptors compared to ABT-431. biorxiv.orgbiorxiv.orgbiorxiv.org These substitutions enhanced potency and efficacy at the D1 receptor (both pathways) but primarily only potency at the D2 G protein pathway when compared to this compound. biorxiv.orgbiorxiv.org The impact on β-arrestin pathways at D1 and D2 receptors varied depending on the specific enantiomer of this compound used for comparison. biorxiv.orgacs.orgbiorxiv.org

Application of Computational Approaches in Ligand Design and Receptor-Ligand Interaction Modeling

Computational approaches, such as molecular docking and dynamics simulations, play a role in ligand design and understanding receptor-ligand interactions for this compound and its analogs. biorxiv.orgnih.govacs.org These methods can provide insights into the putative binding poses of ligands within the dopamine receptor binding pocket. biorxiv.org

Molecular Docking and Dynamics Simulations for Binding Conformation Prediction

Molecular docking has been used to generate putative binding poses of this compound and its enantiomers in the D1 receptor. biorxiv.org Computational studies, including molecular modeling, are considered valuable tools to inform in-depth SFSR studies and facilitate the discovery of biased ligands. biorxiv.orgnih.govacs.org Computational insights into ligand-induced G protein and β-arrestin signaling of the dopamine D1 receptor have also been reported. academictree.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) methodologies have been applied in the study and design of dopamine D1 receptor agonists, including this compound and its analogs. QSAR models aim to establish a mathematical relationship between the structural and physicochemical properties of compounds and their biological activity, enabling the prediction of activity for novel or untested compounds. tocris.comfishersci.pt

In the context of discovering selective D1 dopaminergic agonists, 3D QSAR investigations were utilized. citeab.com A 3D QSAR model for D1 affinity was developed and employed during the design phase of this compound. guidetopharmacology.org This model aimed to predict the D1 affinity of proposed compounds based on their three-dimensional structure and associated molecular descriptors. fishersci.ptguidetopharmacology.org The application of this 3D QSAR model, combined with QSAR models for D2 and alpha2 agonists, aided in evaluating potential alternative chemical series. guidetopharmacology.org

While QSAR is a valuable tool in drug discovery, the predictive accuracy of these models can vary. In the case of the 3D QSAR model used in the development lineage of this compound, it was observed that the model overpredicted the affinity of low-affinity compounds and underpredicted the affinity of high-affinity compounds. guidetopharmacology.org Despite this limitation, the integration of this 3D QSAR model with other computational and traditional medicinal chemistry approaches contributed to the identification of potent compounds like this compound. citeab.comguidetopharmacology.org

The use of QSAR methodologies in the study of this compound and its analogs is part of a broader effort to understand the complex interactions between chemical structure and activity at dopamine receptors and to facilitate the design of compounds with desired pharmacological profiles, including functional selectivity. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org

Mutagenesis Studies for Mapping Key Residues in this compound Receptor-Ligand Interactions

Mutagenesis studies, particularly site-directed mutagenesis, have been instrumental in mapping the key amino acid residues within dopamine receptors that are critical for ligand binding and receptor activation. These studies provide detailed insights into the molecular interactions that govern the affinity and efficacy of agonists like this compound. wikipedia.orgwikipedia.orgwikipedia.org

Research involving mutagenesis of the dopamine D1 receptor (D1R) has helped to elucidate the binding mode of dopaminergic agonists. wikipedia.orgwikipedia.orgwikipedia.org These studies have revealed conserved interactions common to many dopaminergic ligands binding to D1R. For instance, hydrogen bonding interactions between the catechol motif, present in this compound and dopamine, and specific serine residues in transmembrane helix 5 (TM5), such as Ser2025.46, are crucial for receptor activation. wikipedia.orgwikipedia.org An ionic salt bridge formed between the protonated amine group of the ligand and an aspartic acid residue in transmembrane helix 3 (TM3), specifically Asp1033.32, is another key interaction identified through mutagenesis. wikipedia.org

Mutagenesis studies also highlight the importance of conserved motifs in receptor activation. The D(E)R3.50Y motif at the intracellular side of TM3 is known to be highly involved in the activation of G protein-coupled receptors (GPCRs), including dopamine receptors. wikipedia.orgguidetopharmacology.org Mutations in this motif can impact receptor signaling. Additionally, a disulfide bridge connecting Cys186 in extracellular loop 2 (EC2) with Cys963.25 in TM3 plays a role in constraining the loop structure above the binding site. wikipedia.org

Preclinical Pharmacological Research Methodologies and Observed Phenomena of A 86929

In Vitro Functional Assays for Dopamine (B1211576) Receptor Activity Assessment

In vitro studies are crucial for characterizing the direct interaction of A-86929 with dopamine receptors and understanding its intrinsic activity and selectivity. These assays provide fundamental data on how the compound affects receptor function at a cellular level.

Cell-Based Reporter Assays for Receptor Activation

Cell-based reporter assays are utilized to measure the functional activation of dopamine receptors upon binding of a ligand like this compound. These assays typically employ cells engineered to express specific dopamine receptor subtypes and a reporter system that generates a measurable signal in response to receptor activation. For dopamine D1-like receptors (including D1 and D5), which are Gs-coupled, activation leads to an increase in intracellular cyclic AMP (cAMP) levels. indigobiosciences.comeurofinsdiscovery.com Reporter systems, such as those utilizing a cAMP level-dependent chemiluminescent sensor (e.g., GloSensor assay) or those coupled to β-arrestin recruitment (e.g., Bioluminescence Resonance Energy Transfer or BRET assay), can quantify this downstream signaling. biorxiv.orgresearchgate.net

Studies using these assays have shown that this compound is a potent and selective full agonist at dopamine D1 receptors. nih.govnih.gov Functional in vitro assays indicate that this compound is over 400 times more selective for dopamine D1 than D2 receptors. nih.govnih.govresearchgate.net While primarily a G protein-biased agonist at D1 receptors, this compound has also shown some β-arrestin bias at D2 receptors, although it acts as a weak partial agonist at D2Rs in G protein-based assays. biorxiv.orgresearchgate.netbiorxiv.org

Ligand Binding and Competition Assays in Membrane Preparations

Ligand binding assays are employed to determine the affinity and selectivity of this compound for different dopamine receptor subtypes. These assays typically involve incubating cell membranes expressing the target receptor with a radiolabeled ligand and varying concentrations of the test compound (this compound). By measuring the displacement of the radiolabeled ligand, the binding affinity (expressed as Ki) of this compound can be determined.

Based on binding affinities to D1 and D2 receptor classes, this compound has been reported to be approximately 20-fold D1 receptor-selective. nih.gov This contrasts with the greater than 400-fold selectivity observed in functional in vitro assays, highlighting the difference between binding affinity and functional potency. nih.govnih.govresearchgate.net this compound demonstrates moderate to weak affinity (Ki > 1 microM) at other monoaminergic and peptidergic receptors, ion channels, and monoamine uptake sites, further supporting its selectivity for dopamine D1-like receptors. nih.gov

Here is a summary of in vitro findings:

Assay TypeReceptor SubtypeObserved ActivitySelectivity (vs. D2)Key Finding
Functional (e.g., cAMP, BRET)D1Full Agonist> 400-foldPotent and highly selective D1 agonist. nih.govnih.govresearchgate.net
Functional (e.g., cAMP, BRET)D2Weak Partial Agonist-Shows some β-arrestin bias. biorxiv.orgresearchgate.netbiorxiv.org
Binding Affinity (Ki)D1High Affinity~ 20-foldBinds preferentially to D1 receptors. nih.gov
Binding Affinity (Ki)Other ReceptorsModerate to Weak-Limited affinity for non-dopaminergic targets. nih.gov

Utilization of this compound in In Vivo Animal Models for Neurobiological Investigation

In vivo animal models are essential for evaluating the effects of this compound on complex behaviors and neurological functions relevant to human diseases. These models aim to mimic aspects of conditions associated with dopamine dysfunction.

Rodent Models of Motor System Dysfunction (e.g., 6-OHDA lesion model)

The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats is a widely used model for studying motor deficits related to Parkinson's disease. mdpi.commdbneuro.comnih.gov The injection of 6-OHDA into the nigrostriatal pathway causes a degeneration of dopaminergic neurons, leading to a functional imbalance in the basal ganglia. mdpi.comnih.govbiorxiv.org Animals with unilateral lesions exhibit rotational behavior when administered dopaminergic agents, with the direction of rotation depending on the type of agent (agonist or antagonist) and the location of the lesion. mdbneuro.com

In this model, this compound has been shown to produce contralateral rotations in rats with unilateral striatal dopamine loss. nih.govresearchgate.net This rotational behavior is inhibited by dopamine D1 receptor antagonists but not by dopamine D2 receptor antagonists, providing in vivo evidence for this compound's D1 receptor-mediated activity. nih.govresearchgate.net Repeated administration of this compound in 6-OHDA lesioned rats led to an increase in the magnitude of the behavioral response over a 10-day treatment period. nih.gov

Non-Human Primate Models of Neurological Conditions (e.g., MPTP-induced Parkinson's disease models)

Non-human primate models, particularly those using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are considered to closely mimic the motor and pathological features of Parkinson's disease in humans. biorxiv.orgbiorxiv.org MPTP administration causes a selective degeneration of dopaminergic neurons in the substantia nigra, resulting in parkinsonian symptoms such as bradykinesia, rigidity, and tremor. biorxiv.orgbiorxiv.orgbiorxiv.org

This compound and its prodrug, adrogolide (B1665560) (ABT-431), have demonstrated efficacy in improving behavioral disability and locomotor activity scores in MPTP-lesioned marmosets. nih.govnih.govresearchgate.net Studies have shown that this compound can produce profound antiparkinson effects in MPTP-treated primates, similar to or even exceeding the effects of L-DOPA in some cases, particularly in severely parkinsonian animals. biorxiv.orgpsu.edu Repeated treatment with this compound in MPTP-lesioned macaques for 10 days showed that the magnitude of the behavioral response did not significantly change over this period, suggesting a maintenance of efficacy. nih.gov

Here is a summary of findings in motor dysfunction models:

Animal ModelLesion/Induction MethodObserved PhenomenonThis compound EffectKey Finding
RatUnilateral 6-OHDAContralateral rotationInduces contralateral rotation, inhibited by D1 antagonists. nih.govresearchgate.netDemonstrates in vivo D1-mediated motor activity. nih.govresearchgate.net
RatUnilateral 6-OHDAMotor response to repeated administrationIncreased behavioral response over 10 days. nih.govEfficacy may increase with repeated dosing in this model. nih.gov
Marmoset/MacaqueMPTPBehavioral disability, locomotor activity, parkinsonismImproves scores, increases activity, produces antiparkinson effects. nih.govnih.govresearchgate.netbiorxiv.orgpsu.eduEffective in alleviating parkinsonian symptoms in primates. nih.govnih.govresearchgate.netbiorxiv.orgpsu.edu
MacaqueMPTPMotor response to repeated administrationMaintained efficacy over 10 days. nih.govEfficacy is maintained with repeated dosing in this model. nih.gov

Animal Models for Investigating Cognitive Deficits (e.g., haloperidol-induced cognitive impairment models)

Cognitive deficits are non-motor symptoms associated with neurological disorders, including Parkinson's disease and schizophrenia. nih.govbiorxiv.orggrinbandlab.org Animal models are used to investigate the potential of compounds like this compound to ameliorate these impairments. Haloperidol (B65202), a dopamine D2 receptor antagonist, can induce cognitive deficits in animals, serving as a model to study the role of dopamine receptors in cognition. nih.gov

Studies in monkeys have reported that adrogolide, the prodrug of this compound, can reverse haloperidol-induced cognitive deficits. nih.govresearchgate.netresearchgate.net This suggests that this compound, through its activity at dopamine D1 receptors, may have therapeutic potential for cognitive dysfunction. nih.govresearchgate.netgrinbandlab.orgresearchgate.net Chronic intermittent administration of adrogolide at low doses in a non-human primate model of cognitive deficits induced by chronic haloperidol administration demonstrated a long-term reduction of these deficits, potentially by sensitizing D1 receptors. grinbandlab.org

Here is a summary of findings in cognitive deficit models:

Animal ModelInduction MethodObserved PhenomenonThis compound (Adrogolide) EffectKey Finding
MonkeyHaloperidol-inducedCognitive deficitsReverses cognitive deficits. nih.govresearchgate.netresearchgate.netSuggests potential for treating cognitive impairment. nih.govresearchgate.netgrinbandlab.orgresearchgate.net
Non-human PrimateChronic HaloperidolCognitive deficitsLong-term reduction of deficits with chronic intermittent low doses. grinbandlab.orgMay sensitize D1 receptors and provide sustained cognitive benefits. grinbandlab.org

Rodent Models for Studying Reward Systems and Addiction Mechanisms (e.g., cocaine-seeking behavior models)

Rodent models are widely used to investigate the neural circuits underlying reward and addiction, including behaviors associated with cocaine seeking nih.govfrontiersin.org. These models, such as cocaine self-administration and conditioned place preference, allow for the systematic examination of drug-taking and seeking behaviors and the neurobiological mechanisms involved nih.govfrontiersin.org. Preclinical studies utilizing rodent models have explored the effects of Adrogolide, a prodrug of this compound, on cocaine-seeking behavior. Research indicates that Adrogolide can reduce the capacity of cocaine to induce cocaine-seeking behavior. Importantly, Adrogolide itself has not been shown to induce cocaine-seeking behavior in rodent models designed to study cocaine craving and relapse researchgate.netnih.govmdpi.comresearchgate.net.

Neurobiological Mechanisms of this compound Action in Animal Models

The neurobiological effects of this compound in animal models are closely linked to its activity as a dopamine D1 receptor agonist, influencing key brain regions and circuits involved in motor control and behavior.

Modulation of Corticostriatal Circuitry and Synaptic Plasticity in the Basal Ganglia

The basal ganglia, particularly through the corticostriatal pathway, play a critical role in motor function and goal-directed actions, with dopamine serving as a key modulator of synaptic plasticity within this circuitry jneurosci.orgyale.edunih.govpsu.edu. This compound acts as a full agonist at dopamine D1 receptors researchgate.netnih.govresearchgate.net. Activation of dopamine D1 receptors is a requirement for the induction of striatal long-term potentiation (LTP), a form of synaptic plasticity jneurosci.orgnih.gov. Changes in dopamine signaling have been shown to alter the correlation of neural activity between the cortex and striatum in behaving animals, which may impact action selection in the basal ganglia jneurosci.org. Maladaptive synaptic plasticity within corticostriatal synapses has been implicated in the pathophysiology of certain movement disorders, including those induced by L-DOPA treatment frontiersin.org.

Influence on Neural Ensemble Activity and Gene Expression within Dopamine-Rich Brain Regions

Dopamine has the capacity to induce alterations in the coordinated activity of neuronal ensembles within corticostriatal circuits jneurosci.org. Fluctuations in the levels of dopaminergic transmission lead to rapid and profound changes in the synchronized activity of neurons within these ensembles jneurosci.org. Studies investigating gene expression in dopamine-rich brain regions, such as the nucleus accumbens and substantia nigra, have examined the expression of genes involved in the dopamine pathway, including dopamine receptor subtypes like DRD1 and DRD5, which are D1-like receptors that this compound targets mdpi.comnih.gov. Research on cocaine exposure in rodents has demonstrated that it can induce gene regulation in D1 and D2 neuronal ensembles in the nucleus accumbens, influencing synaptic plasticity and neuroadaptive responses relevant to addiction biorxiv.org. Furthermore, chronic hyperactivation of dopamine neurons has been shown to result in transcriptomic changes in midbrain dopamine regions and their striatal targets elifesciences.org.

Analysis of this compound Effects on Locomotor Activity and Motor Control in Preclinical Models

Preclinical models have been instrumental in analyzing the effects of this compound on locomotor activity and motor control. In rats with a unilateral loss of striatal dopamine, this compound administration induces contralateral rotations, a behavior that is inhibited by dopamine D1 receptor antagonists but not by dopamine D2 receptor antagonists researchgate.netnih.govresearchgate.net. Adrogolide, the prodrug of this compound, has demonstrated the ability to improve behavioral disability and locomotor activity scores in MPTP-lesioned marmosets, a widely used model for Parkinson's disease researchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govmedchemexpress.com. Studies in MPTP-treated marmosets specifically with this compound showed an increase in locomotor activity and a decrease in motor disability. At certain doses, the observed motor behavior was described as naturalistic and lacked the stereotypies and dyskinesias sometimes associated with dopaminergic treatments nih.gov. Comparative studies in MPTP monkey models have indicated that D1 agonists, including this compound, are more effective in ameliorating motor deficits in advanced parkinsonism compared to mild parkinsonism psu.edu.

Research Strategies for this compound Prodrug Development (e.g., Adrogolide/ABT-431)

Research into optimizing the pharmacological properties of this compound led to the development of prodrugs. Adrogolide, also known as ABT-431, is a notable example, designed as a chemically stable diacetyl prodrug of this compound researchgate.netnih.govmdpi.comresearchgate.netmedchemexpress.combiorxiv.orggoogle.comresearchgate.net. This prodrug strategy aimed to enhance characteristics such as stability and potentially improve penetration of the blood-brain barrier mdpi.comresearchgate.netgoogle.com.

Investigation of Prodrug Conversion Kinetics and Associated Metabolic Pathways

Investigations into the conversion kinetics of Adrogolide have shown that it is rapidly converted to the active compound, this compound, in plasma, with conversion occurring in less than 1 minute or within 2 minutes according to different reports researchgate.netnih.govresearchgate.netresearchgate.net. Studies in humans have revealed that orally administered Adrogolide undergoes significant hepatic "first-pass" metabolism. This metabolic process contributes to the compound's low oral bioavailability researchgate.netnih.govresearchgate.netgoogle.com. Understanding these conversion kinetics and metabolic pathways is crucial for evaluating the effectiveness and optimizing the delivery of the active compound, this compound.

Research into Strategies for Enhanced Systemic Delivery and Brain Penetration of this compound

Research into the pharmacological profile of this compound, a selective dopamine D1 receptor agonist, identified challenges related to its systemic delivery and penetration of the blood-brain barrier (BBB). These limitations were partly attributed to the presence of a catechol group in its chemical structure, which can affect oral bioavailability and central nervous system (CNS) penetration nih.goviiab.me. To address these issues, a prodrug strategy was pursued, leading to the development of ABT-431 (Adrogolide).

ABT-431 is a chemically stable diacetyl prodrug of this compound designed to enhance lipophilicity and improve BBB penetration wikipedia.orgwikipedia.orgguidetopharmacology.org. Upon administration, ABT-431 is rapidly converted to the active compound, this compound, in plasma, with an estimated conversion half-life of less than 2 minutes in vivo wikipedia.org.

Despite the design to improve delivery, studies in humans revealed that oral administration of ABT-431 resulted in low oral bioavailability, approximately 4%, primarily due to high hepatic "first-pass" metabolism cenmed.com. This finding underscored the need for alternative delivery approaches to achieve adequate systemic exposure and subsequent brain penetration of this compound.

Investigation into alternative routes of administration included the evaluation of pulmonary delivery using the AERx system. This system was explored for its potential to deliver ABT-431 to the systemic circulation via the lung, potentially circumventing the first-pass metabolism associated with oral dosing and increasing bioavailability cenmed.comuni.lunih.gov. A study in healthy male volunteers assessed the pharmacokinetic parameters of this compound following pulmonary delivery of ABT-431 using the AERx system and compared it to intravenous administration nih.gov.

The study demonstrated that the AERx pulmonary delivery system was capable of reproducibly generating fine aerosols of ABT-431 nih.gov. Following pulmonary administration, the mean absolute pulmonary bioavailability (as this compound), based on the emitted dose, ranged from 81.9% to 107.4% nih.gov. The time to reach maximum plasma concentration (Tmax) after inhalation ranged from 0.9 to 11.5 minutes nih.gov. These findings suggested that aerosol inhalation utilizing the AERx system could be an efficient method for the systemic delivery of ABT-431, potentially leading to improved bioavailability compared to the oral route nih.gov.

The research into enhanced delivery strategies for this compound highlights the importance of overcoming pharmacokinetic limitations to enable the therapeutic potential of selective D1 receptor agonists. The development of the prodrug ABT-431 and the exploration of pulmonary delivery represent significant efforts to improve the systemic exposure and facilitate the potential brain penetration of this compound.

Delivery MethodBioavailability (as this compound)Tmax (minutes)Notes
Oral (via ABT-431)~4% (in humans) cenmed.comNot specified in sourceLimited by first-pass metabolism cenmed.com
Pulmonary (via ABT-431)81.9% - 107.4% nih.gov0.9 - 11.5 nih.govUsing AERx system in healthy volunteers nih.gov

A 86929 As a Research Tool and Future Academic Directions

Utilization of A-86929 in Elucidating Fundamental Dopaminergic System Physiology

This compound has been employed in numerous studies to understand the physiological roles of the D1 receptor within the dopaminergic system. As a selective D1 receptor agonist, it has been used to probe the downstream signaling pathways activated by D1R, which are primarily coupled to Gαs/olf proteins, leading to the activation of adenylyl cyclase and increased intracellular cAMP levels dntb.gov.uabohrium.com. This cAMP/PKA-dependent cascade plays a crucial role in regulating neuronal excitability, gene expression, and synaptic plasticity dntb.gov.ua.

Studies utilizing this compound and its prodrug ABT-431 in animal models, such as rats with unilateral 6-hydroxydopamine lesions and MPTP-lesioned monkeys, have helped to understand the contribution of D1 receptor activation to motor behavior researchgate.netnih.gov. These models, characterized by reduced forebrain dopamine (B1211576) levels, exhibit contralateral rotation upon administration of direct-acting dopamine receptor agonists nih.gov. This compound has been shown to induce dose-dependent contralateral rotation in these models, which is inhibited by D1 but not D2 receptor antagonists, confirming its selective action and the involvement of D1 receptors in mediating these motor responses researchgate.netnih.gov.

Furthermore, research using this compound has contributed to understanding the complex interplay between D1 receptor signaling and behavioral outcomes, including movement, reinforcement learning, and cognition, functions significantly regulated by dopamine acs.orgnih.gov.

Contributions to the Understanding of G Protein-Coupled Receptor (GPCR) Biased Agonism

The study of this compound and its analogs has significantly contributed to the understanding of biased agonism at dopamine receptors, particularly the D1 receptor acs.orgnih.govbiorxiv.orgresearchgate.netbiorxiv.org. Dopamine receptors, as GPCRs, can activate both G protein-dependent (primarily Gαs/olf for D1R) and β-arrestin-dependent signaling pathways acs.orgnih.govbiorxiv.org. Biased agonism refers to the ability of a ligand to selectively activate one signaling pathway over another.

This compound, as a high-affinity D1R catechol agonist, has been used as a core scaffold in structure-activity relationship (SAR) and structure-functional-selectivity relationship (SFSR) studies to identify chemical motifs responsible for biased activity at D1 and D2 receptors acs.orgnih.govbiorxiv.orgresearchgate.netbiorxiv.org. These studies have revealed that while many this compound analogs are G protein-biased, identifying compounds exclusively biased towards the β-arrestin pathway at D1R has been challenging acs.orgnih.govbiorxiv.orgresearchgate.netbiorxiv.org.

Understanding biased agonism is crucial because shifting the balance of dopamine receptor signaling towards the β-arrestin pathway has shown potential benefits in animal studies, such as inducing normal movement while reducing motor side effects like dyskinesias, and enhancing cognitive function compared to balanced agonists acs.orgbiorxiv.org. The research using this compound as a foundation has provided valuable insights into the structural determinants of biased signaling at D1R, paving the way for the development of novel biased ligands acs.orgresearchgate.net.

Implications for Novel Neuropharmacological Target Discovery and Modulator Development

The research conducted with this compound has significant implications for the discovery of novel neuropharmacological targets and the development of new modulators for the dopaminergic system. As a potent and selective D1 receptor agonist, this compound demonstrated the potential therapeutic utility of targeting the D1 receptor for conditions involving dopamine dysfunction nih.govcapes.gov.br.

The SFSR studies based on the this compound scaffold aim to identify novel D1R ligands with specific signaling profiles, particularly those exhibiting biased agonism acs.orgnih.govbiorxiv.orgresearchgate.netbiorxiv.org. This research is directly relevant to novel target discovery, as it explores the possibility that selectively activating or blocking specific downstream pathways (G protein vs. β-arrestin) through the D1 receptor could offer therapeutic advantages with reduced side effects acs.orgbiorxiv.org.

Furthermore, the challenges encountered in developing clinically useful D1R ligands, despite the promising preclinical data with compounds like this compound and its prodrug ABT-431, highlight the need for a deeper understanding of D1R signaling and the development of novel chemical scaffolds dntb.gov.uafrontiersin.org. The insights gained from studying this compound's interaction with the D1 receptor and its signaling pathways inform the design of new D1R agonists, partial agonists, allosteric modulators, and biased ligands with potentially improved pharmacological profiles dntb.gov.uaresearchgate.netfrontiersin.org.

Emerging Research Areas and Unexplored Facets of D1 Receptor Biology

Research utilizing compounds like this compound continues to open new avenues for exploring unexplored facets of D1 receptor biology and its role in various neurological processes.

Application of Advanced In Vivo Imaging Techniques in Preclinical Dopaminergic Research

Advanced in vivo imaging techniques, such as Positron Emission Tomography (PET), are increasingly applied in preclinical dopaminergic research to study receptor binding, neurotransmission, and the effects of pharmacological agents mdpi.comfrontiersin.org. While the search results primarily discuss the use of PET for imaging dopamine receptors in general and the development of radiotracers, the application of such techniques in conjunction with selective ligands like this compound represents a significant emerging area.

In vivo imaging could be used to study the occupancy and distribution of radiolabeled this compound or its analogs in the brain, providing insights into their pharmacokinetic properties and target engagement in living animals. Furthermore, functional imaging techniques could assess the impact of this compound administration on dopamine release or downstream signaling markers in specific brain regions, offering a more dynamic understanding of its pharmacological effects in a physiological context. This approach can help correlate in vitro findings with in vivo outcomes and guide the development of new D1R-targeted therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.